molecular formula C6H4BrNO B2633498 4-Bromo-5-methylfuran-2-carbonitrile CAS No. 1399661-99-4

4-Bromo-5-methylfuran-2-carbonitrile

Cat. No.: B2633498
CAS No.: 1399661-99-4
M. Wt: 186.008
InChI Key: UFEYZEDOWRGSMX-UHFFFAOYSA-N
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Description

4-Bromo-5-methylfuran-2-carbonitrile: is an organic compound with the molecular formula C6H4BrNO. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom, a methyl group, and a nitrile group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylfuran-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of 5-methylfuran-2-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylfuran-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 4-azido-5-methylfuran-2-carbonitrile or 4-thiocyanato-5-methylfuran-2-carbonitrile.

    Oxidation: Formation of 4-bromo-5-methylfuran-2-carboxylic acid.

    Reduction: Formation of 4-bromo-5-methylfuran-2-amine.

Scientific Research Applications

4-Bromo-5-methylfuran-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylfuran-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 5-Bromo-4-methylfuran-2-carbonitrile
  • 4-Bromo-3-methylfuran-2-carbonitrile
  • 4-Bromo-5-ethylfuran-2-carbonitrile

Comparison: 4-Bromo-5-methylfuran-2-carbonitrile is unique due to the specific positioning of the bromine and methyl groups on the furan ring. This positioning can affect its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of the methyl group at the 5-position may influence the compound’s steric and electronic properties, leading to different reaction outcomes.

Properties

IUPAC Name

4-bromo-5-methylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c1-4-6(7)2-5(3-8)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYZEDOWRGSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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